![molecular formula C21H15N5O2 B11040216 2-[(Phenylimino)methyl]-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)diazenyl]phenol](/img/structure/B11040216.png)
2-[(Phenylimino)methyl]-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)diazenyl]phenol
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Overview
Description
4-[2-(4-PHENYL-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-[(PHENYLIMINO)METHYL]PHENOL is a complex organic compound featuring a phenyl group attached to an oxadiazole ring, which is further connected to a diazenyl group and a phenylimino group. This compound is part of the oxadiazole family, known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium at ambient temperature . The reaction conditions are mild, and the yields are generally high.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-PHENYL-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-[(PHENYLIMINO)METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The diazenyl group can be reduced to form hydrazines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazines and reduced phenol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-[2-(4-PHENYL-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-[(PHENYLIMINO)METHYL]PHENOL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-infective agent due to its oxadiazole moiety.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[2-(4-PHENYL-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-[(PHENYLIMINO)METHYL]PHENOL involves its interaction with various molecular targets. The oxadiazole ring can act as a bioisostere of amide, providing better hydrolytic and metabolic stability . This compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Known for its antimicrobial and anti-inflammatory properties.
1,3,4-Oxadiazole: Used in the development of pharmaceuticals and agrochemicals.
1,2,5-Oxadiazole:
Uniqueness
4-[2-(4-PHENYL-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-[(PHENYLIMINO)METHYL]PHENOL is unique due to its combination of the oxadiazole ring with diazenyl and phenylimino groups, providing a distinct set of chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
Properties
Molecular Formula |
C21H15N5O2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(phenyliminomethyl)-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)diazenyl]phenol |
InChI |
InChI=1S/C21H15N5O2/c27-19-12-11-18(13-16(19)14-22-17-9-5-2-6-10-17)23-24-21-20(25-28-26-21)15-7-3-1-4-8-15/h1-14,27H |
InChI Key |
GUWQIBFZRPWQSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2N=NC3=CC(=C(C=C3)O)C=NC4=CC=CC=C4 |
Origin of Product |
United States |
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